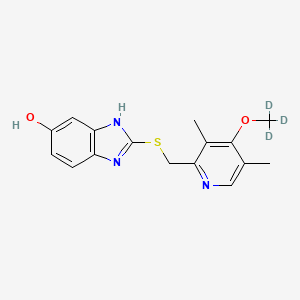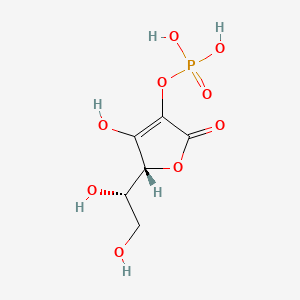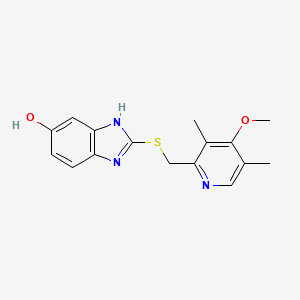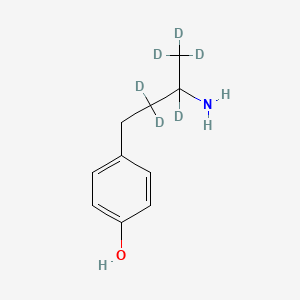
rac 4-(3-Aminobutyl)phenol-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“rac 4-(3-Aminobutyl)phenol-d6” is a biochemical used for proteomics research . It has a molecular formula of C10H9D6NO and a molecular weight of 171.27 . It is an isotope labelled metabolite of a mixed disulfide S- (N,N-diethyldithiocarbamoyl)-N-acetyl-L-cysteine, an antimutagenic mixed disulfide from disulfiram .
Molecular Structure Analysis
The molecular structure of “rac 4-(3-Aminobutyl)phenol-d6” is represented by the formula C10H9D6NO . The compound contains a phenol group (a benzene ring with a hydroxyl group) and an aminobutyl group (a four-carbon chain with an amino group), with six deuterium (D) atoms replacing hydrogen atoms.Physical And Chemical Properties Analysis
The molecular weight of “rac 4-(3-Aminobutyl)phenol-d6” is 171.27 . It appears as a white solid . The boiling point is 295.3±23.0 °C at 760 mmHg, and the melting point is 107-109°C . The density is 1.0±0.1 g/cm3 .Scientific Research Applications
Phenolic Acids Biosynthesis in Hairy Root Cultures
Phenolic acids like Rosmarinic Acid (RA) and Lithospermic Acid B (LAB) play significant roles in therapeutic effects. Isotopic labeling experiments with [ring-(13)C]-phenylalanine have elucidated the metabolic pathways leading to RA and LAB in Salvia miltiorrhiza, demonstrating the complexity of phenolic acid biosynthesis. This research expands understanding of phenylpropanoid-derived metabolic pathways, providing a foundation for future studies aimed at improving the production of important phenolic acids through metabolic engineering (Peng Di et al., 2013).
Stereoselective Ring-Opening Polymerization
The mechanism of the ring-opening polymerization of rac-β-butyrolactone using yttrium complexes has been explored, showing that it occurs via a coordination-insertion pathway. This research has led to the development of syndiotactic-enriched poly(3-hydroxybutyrate)s with improved thermal properties, demonstrating the influence of polymer microstructure on material properties (Noureddine Ajellal et al., 2009).
Heterotactic PLA Production via Polymerization
Yttrium complexes have been used as catalysts for living and immortal polymerization of lactide, leading to the production of highly heterotactic PLA. This research shows how these complexes can enable the production of large quantities of polymer with minimal catalyst, optimizing productivity and allowing for the preparation of polymers with functional end groups for macromolecular engineering applications (Abderramane Amgoune et al., 2007).
Electronic vs. Steric Effects in Polymerization
The stereoselective ring-opening polymerization of lactide and β-butyrolactone with amino-alkoxy-bis(phenolate)-yttrium complexes has been studied, highlighting the impact of electronic versus steric effects on polymerization rates and stereocontrol. This work contributes to understanding the molecular mechanisms governing polymerization processes, offering insights into the design of more effective catalysts (M. Bouyahyi et al., 2011).
Antioxidant Activity of Rosmarinic Acid
Rosmarinic Acid (RA) has demonstrated various biological activities, including hepatoprotective, anti-inflammatory, and antioxidant effects. Studies have investigated RA's ability to prevent chromosome breakage or loss and DNA damage, indicating its potential as a protective agent against chemically induced damage (R. Furtado et al., 2009).
Future Directions
properties
IUPAC Name |
4-(3-amino-2,2,3,4,4,4-hexadeuteriobutyl)phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-8(11)2-3-9-4-6-10(12)7-5-9/h4-8,12H,2-3,11H2,1H3/i1D3,2D2,8D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNTVTQIJPAFZEL-ODMYFNJSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])CC1=CC=C(C=C1)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30675563 |
Source


|
| Record name | 4-[3-Amino(2,2,3,4,4,4-~2~H_6_)butyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30675563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
rac 4-(3-Aminobutyl)phenol-d6 | |
CAS RN |
1189890-45-6 |
Source


|
| Record name | 4-[3-Amino(2,2,3,4,4,4-~2~H_6_)butyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30675563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

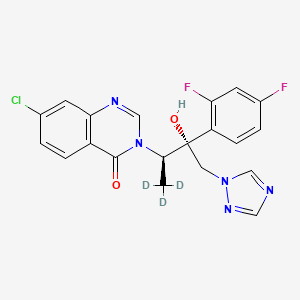

![2-[(2-Diethyl-d10)aminoethoxy]ethanol](/img/structure/B564740.png)
![7,8-Dihydro-9-[2-(4-bromophenyl)hydrazone]-5H-pyrido[3,2-b]azepine-6,9-dione](/img/structure/B564744.png)
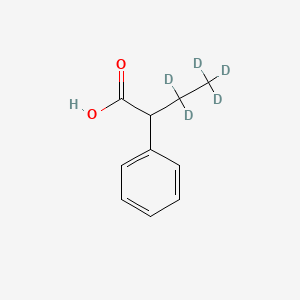
![7,8-Dihydro-5H-pyrido[3,2-B]azepine-6,9-dione](/img/structure/B564746.png)
![6,7-Dihydro-9-hydroxy-6-oxo-5H-pyrido[3,2-b]azepine-8-carboxylic Acid Ethyl Ester](/img/structure/B564747.png)
![3-[(4-Ethoxy-1,4-dioxobutyl)amino]-2-pyridinecarboxylic acid ethyl ester](/img/structure/B564748.png)

